4-(4-CHLOROPHENYL)-6-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE
Description
4-(4-CHLOROPHENYL)-6-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenyl group, a methylphenyl piperazine moiety, a methylsulfanyl group, and a carbonitrile group attached to a pyrimidine ring
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-[4-(3-methylphenyl)piperazin-1-yl]-2-methylsulfanylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5S/c1-16-4-3-5-19(14-16)28-10-12-29(13-11-28)22-20(15-25)21(26-23(27-22)30-2)17-6-8-18(24)9-7-17/h3-9,14H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQBIBRMPYRWRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=NC(=C3C#N)C4=CC=C(C=C4)Cl)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROPHENYL)-6-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 4-chlorobenzaldehyde and 3-methylbenzylamine.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where 1-(3-methylphenyl)piperazine reacts with the intermediate pyrimidine compound.
Addition of the Methylsulfanyl Group: The methylsulfanyl group is incorporated through a thiolation reaction using methylthiolating agents.
Formation of the Carbonitrile Group: The carbonitrile group is introduced through a cyanation reaction, typically using cyanogen bromide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLOROPHENYL)-6-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
4-(4-CHLOROPHENYL)-6-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROPHENYL)-6-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-(4-CHLOROPHENYL)-6-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE: is compared with other pyrimidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These include its ability to undergo specific chemical reactions and its potential biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
